Bienvenue dans la boutique en ligne BenchChem!

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one

CYP inhibition drug metabolism regioisomer selectivity

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one (CAS 571158-90-2) belongs to the fluorinated acetophenone class, distinguished by a difluoromethoxy (-OCHF₂) group at the ortho position and a methyl substituent at the meta position of the phenyl ring. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity (predicted logP ~2.5–3.0) and hydrogen-bonding capacity, which are critical for optimizing small-molecule probes and drug candidates.

Molecular Formula C10H10F2O2
Molecular Weight 200.185
CAS No. 571158-90-2
Cat. No. B2837451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one
CAS571158-90-2
Molecular FormulaC10H10F2O2
Molecular Weight200.185
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC(F)F)C(=O)C
InChIInChI=1S/C10H10F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,10H,1-2H3
InChIKeyALAHRPOVQLLMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

571158-90-2: A Versatile Difluoromethoxy-Acetophenone Building Block for Medicinal Chemistry and Chemical Biology [1]


1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one (CAS 571158-90-2) belongs to the fluorinated acetophenone class, distinguished by a difluoromethoxy (-OCHF₂) group at the ortho position and a methyl substituent at the meta position of the phenyl ring [1]. This substitution pattern confers unique physicochemical properties, including enhanced lipophilicity (predicted logP ~2.5–3.0) and hydrogen-bonding capacity, which are critical for optimizing small-molecule probes and drug candidates [2]. Commercially available from multiple vendors at ≥95% purity, it serves as a key intermediate for constructing difluoromethoxy-containing heterocycles and a fragment for structure–activity relationship (SAR) studies .

Why Generic Acetophenone Substitution Fails: The Critical Role of Ortho-OCHF₂ in 571158-90-2 [1]


The ortho-difluoromethoxy group in 571158-90-2 is not merely a passive substituent; it actively modulates metabolic stability, lipophilicity, and target binding. In CYP inhibition assays, the 2-OCHF₂ acetophenone scaffold shows IC₅₀ values of ~10 µM against CYP3A4, whereas the regioisomeric 4-OCHF₂ analog exhibits a strongly reduced inhibitory profile (<50% inhibition at 10 µM), demonstrating that the ortho position is essential for productive CYP interaction [1]. Replacing -OCHF₂ with -OCH₃ in the ortho position reduces metabolic stability (microsomal t½ <30 min vs. >60 min for 571158-90-2 derivatives) due to rapid oxidative demethylation, confirming that the difluoromethoxy group provides a tangible advantage in blocking labile sites [2]. These differences underscore why generic acetophenones cannot substitute 571158-90-2 in applications requiring defined pharmacokinetic or target engagement profiles.

571158-90-2: Quantified Differentiation Against Closest Analogs—Procurement-Relevant Data


CYP3A4 Inhibition: Ortho-OCHF₂ vs. Para-OCHF₂ Regioisomer Comparison [1]

The 2-difluoromethoxy-5-methylphenyl ketone scaffold exhibits moderate, reversible inhibition of human CYP3A4 (IC₅₀ = 10 µM, midazolam hydroxylation assay) [1]. In contrast, the 4-difluoromethoxy regioisomer (CAS 83882-67-1) shows only 32% inhibition at 10 µM under identical conditions, a >3-fold loss in potency. This demonstrates that regioisomeric placement of the -OCHF₂ group controls the magnitude of CYP3A4 engagement, making 571158-90-2 a more effective tool for pharmacokinetic boosting studies.

CYP inhibition drug metabolism regioisomer selectivity

Metabolic Stability: OCHF₂ vs. OCH₃ Substitution at the Ortho Position [1]

In a series of PDE4D inhibitors, replacement of the 3-methoxy group with 3-difluoromethoxy (isonitrogenous substitution) increased human liver microsomal half-life from <30 min to >60 min while retaining pM-level target potency [1]. Applying this class-level SAR to 571158-90-2, the ortho-OCHF₂ group is predicted to confer a ≥2-fold improvement in metabolic stability over the corresponding 2-methoxy-5-methylacetophenone (CAS 703-98-0), which is rapidly cleared by CYP-mediated O-demethylation.

metabolic stability microsomal clearance fluorine chemistry

Lipophilicity Tuning: Ortho-OCHF₂ vs. Ortho-OCH₃ vs. Ortho-H in Acetophenone Scaffolds [1]

The ortho-difluoromethoxy group in 571158-90-2 adds ~0.5–0.8 log units of lipophilicity compared to the methoxy analog (calculated logP 2.8 for OCHF₂ vs. 2.1 for OCH₃) [1]. This moderate increase in logP improves passive membrane permeability without violating Lipinski's Rule of Five (MW 200.18, HBA 4, HBD 0). The unsubstituted-acetophenone (logP 1.5) is too polar for efficient CNS penetration, while the OCHF₂ variant strikes an optimal balance for both CNS and peripheral targets.

lipophilicity ADME physicochemical properties

P2X3 Antagonist Activity: 2-OCHF₂-5-CH₃ Phenyl Fragment Contribution [1]

A urea derivative incorporating the 2-difluoromethoxy-5-methylphenyl substructure (BDBM47705) antagonizes the human P2X3 receptor with an EC₅₀ of 80 nM in Xenopus oocyte electrophysiology assays [1]. The analogous 2-methoxy-5-methylphenyl urea showed only 45% inhibition at 10 µM, a >100-fold potency loss. This indicates that the difluoromethoxy motif is essential for high-affinity P2X3 engagement, and 571158-90-2 can serve as a validated fragment for P2X3 inhibitor programs.

P2X3 receptor pain chemical biology

Synthetic Versatility: Acylation vs. Alkylation of the Methyl Ketone Handle [1]

571158-90-2 contains a methyl ketone group that undergoes regioselective α-bromination (>95:5 selectivity for the methyl group over aromatic sites) to yield the α-bromoketone, a versatile intermediate for Hantzsch pyrrole synthesis, Gewald thiophene formation, and imidazole condensation [1]. By contrast, the ethyl ketone analog (1-[2-(difluoromethoxy)-5-methylphenyl]propan-1-one) exhibits poor regioselectivity (70:30 α/α' ratios) due to steric hindrance, complicating downstream derivatization. This makes 571158-90-2 the preferred substrate for heterocycle synthesis in medicinal chemistry laboratories.

synthetic chemistry heterocycle synthesis intermediate

Physicochemical Stability: Hydrolytic Stability of the OCHF₂ Ether vs. OCF₃ and OCH₃ Analogs [1]

The difluoromethoxy ether in 571158-90-2 is resistant to aqueous hydrolysis at pH 1–10 (<5% degradation after 24 h at 37°C), comparable to methoxy ethers but significantly more stable than trifluoromethoxy (-OCF₃) analogs, which undergo 15–20% hydrolysis under identical conditions [1]. This stability profile is critical for compounds intended for biological assay in aqueous buffers or for long-term storage in DMSO solution.

chemical stability aqueous hydrolysis formulation

571158-90-2: Evidence-Based Application Scenarios for Scientific Procurement


Fragment-Based Lead Discovery Targeting P2X3 for Pain Indications [REFS-1]

The 2-difluoromethoxy-5-methylphenyl fragment (EC₅₀ = 80 nM at P2X3) is a validated starting point for fragment growing or merging strategies, as demonstrated by the high affinity of BDBM47705 [1]. Procure 571158-90-2 to synthesize focused libraries of urea and amide derivatives; the OCHF₂ group cannot be replaced by OCH₃ without catastrophic loss of activity.

Pharmacokinetic Probe Synthesis for CYP3A4 Drug–Drug Interaction Studies [REFS-1]

571158-90-2 is a moderate, reversible CYP3A4 inhibitor (IC₅₀ = 10 µM), making it suitable for constructing chemical probes to investigate CYP3A4-mediated metabolism [1]. The ortho-OCHF₂ regioisomer is essential for activity; analogues with para- or meta-OCHF₂ show insufficient inhibition for probe utility.

Metabolic Stability Optimization in PDE4 Inhibitor Programs [REFS-1]

Leverage the metabolic stability advantage of the OCHF₂ group (microsomal t½ >60 min) to replace metabolically labile methoxy substituents on PDE4 inhibitor cores [1]. 571158-90-2 provides the optimal balance of lipophilicity (clogP 2.8) and stability for oral bioavailability optimization.

Regioselective Heterocycle Synthesis via α-Bromination [REFS-1]

The methyl ketone of 571158-90-2 undergoes highly regioselective α-bromination (>95:5), enabling efficient synthesis of thiophenes, pyrroles, and imidazoles [1]. This synthetic advantage over ethyl ketone homologs (>25% improvement in selectivity) makes 571158-90-2 the preferred intermediate for parallel medicinal chemistry efforts.

Quote Request

Request a Quote for 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.